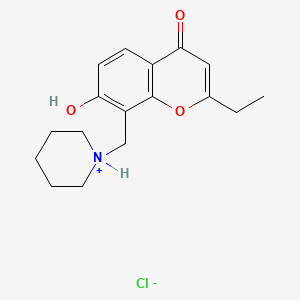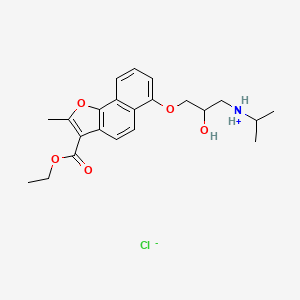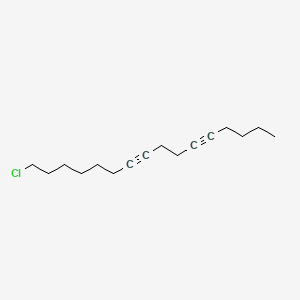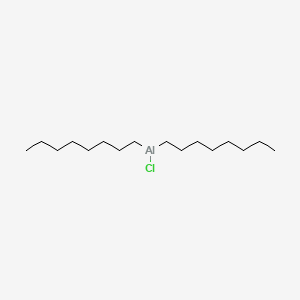
Chlorodioctylaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorodioctylaluminium is an organoaluminum compound with the chemical formula C₁₆H₃₄AlCl. It is a member of the broader class of organoaluminum compounds, which are widely used in various industrial and research applications due to their unique chemical properties .
Preparation Methods
Chlorodioctylaluminium can be synthesized through several methods. One common synthetic route involves the reaction of di-n-octylaluminum hydride with hydrogen chloride. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and isolate the product .
Chemical Reactions Analysis
Chlorodioctylaluminium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other groups such as alkyl or aryl groups.
Common reagents used in these reactions include oxygen, hydrogen, and various organic halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chlorodioctylaluminium has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of chlorodioctylaluminium involves its ability to form complexes with other molecules. This allows it to act as a catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Chlorodioctylaluminium can be compared with other organoaluminum compounds such as triethylaluminum and diisobutylaluminum hydride. While all these compounds share similar properties, this compound is unique in its specific reactivity and applications. For example, it has a higher molecular weight and different steric properties compared to triethylaluminum, making it suitable for different types of reactions and applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it an important tool in various scientific and industrial processes.
Properties
CAS No. |
7325-26-0 |
|---|---|
Molecular Formula |
C16H34AlCl |
Molecular Weight |
288.9 g/mol |
IUPAC Name |
chloro(dioctyl)alumane |
InChI |
InChI=1S/2C8H17.Al.ClH/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;;1H/q;;+1;/p-1 |
InChI Key |
QRQUTSPLBBZERR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[Al](CCCCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


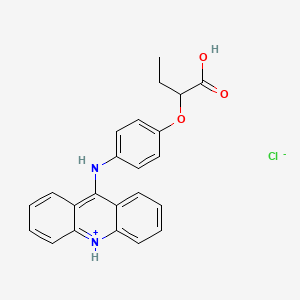
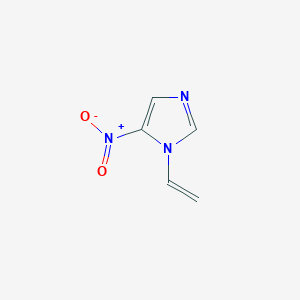
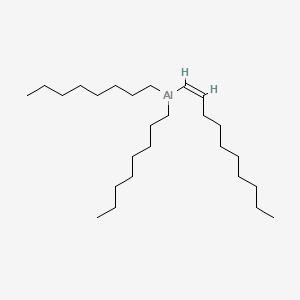
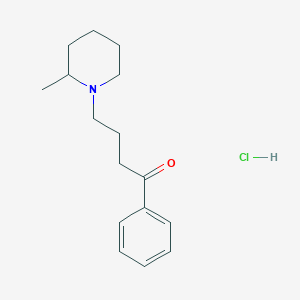
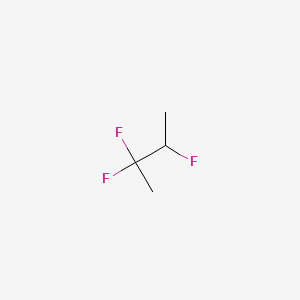
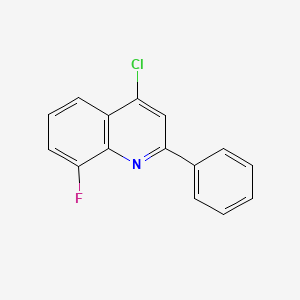
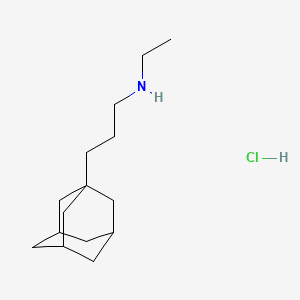
![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
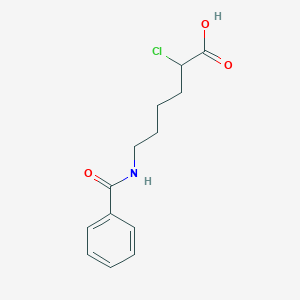
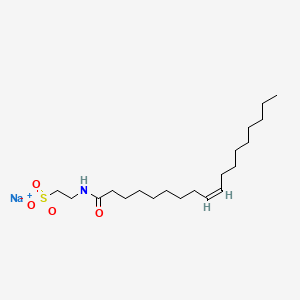
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
